molecular formula C13H9ClO2S B8703664 3-[5-(4-Chloro-phenyl)-thiophen-2-yl]-acrylic Acid

3-[5-(4-Chloro-phenyl)-thiophen-2-yl]-acrylic Acid

Cat. No. B8703664
M. Wt: 264.73 g/mol
InChI Key: GUKPVMOALKYEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-Chloro-phenyl)-thiophen-2-yl]-acrylic Acid is a useful research compound. Its molecular formula is C13H9ClO2S and its molecular weight is 264.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[5-(4-Chloro-phenyl)-thiophen-2-yl]-acrylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-(4-Chloro-phenyl)-thiophen-2-yl]-acrylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H9ClO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)

InChI Key

GUKPVMOALKYEQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.250 g (1.1 mmol) of 3-(5-bromo-thiophen-2-yl)-acrylic acid and 61.9 mg (0.1 mmol) of tetrakis(triphenylphosphine)palladium were dissolved in 5 ml of degassed DME and stirred for 10 min at room temperature. 0.251 g (1.6 mmol) of 4-chlorophenylboronic acid and 1 ml of a 2 M aqueous sodium carbonate solution were added together with an additional 5 ml of degassed DME. The reaction mixture was heated to 95° C. for 4 h, and then stirred at room temperature for 16 h. Solids were removed by filtration and the resulting solution was evaporated to dryness. The residue was dissolved in ethyl acetate and washed three times with a saturated aqueous sodium hydrogencarbonate solution, and once with a saturated sodium chloride solution. The organic phase was dried with sodium sulfate, filtered, and the solvent was removed under reduced pressure. The product was purified by silica gel chromatography. Yield: 0.12 g.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
61.9 mg
Type
catalyst
Reaction Step One
Quantity
0.251 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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